6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
The synthesis of 6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions . Another method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols
Chemical Reactions Analysis
6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for various scientific research applications:
Chemistry: Used as a scaffold for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: Exhibits significant antimicrobial activity against urease-positive microorganisms.
Medicine: Potential anticancer agent by inhibiting glycogen synthase kinase-3 (GSK-3) and inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the inhibition of key enzymes and modulation of cellular pathways. For instance, it inhibits GSK-3, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as a cystic fibrosis transmembrane conductance regulator potentiator, enhancing the function of mutant CFTR channels .
Comparison with Similar Compounds
6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other triazolothiadiazine derivatives:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticonvulsant activity.
7-benzylidene-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial properties.
N,N’-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide): A bis-triazolothiadiazine derivative with potential pharmaceutical applications.
The uniqueness of this compound lies in its diverse biological activities and potential for developing new therapeutic agents.
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4S/c1-2-13-8-10-14(11-9-13)16-12-23-18-20-19-17(22(18)21-16)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
InChI Key |
VDQRNHMYSPTECI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4 |
Origin of Product |
United States |
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